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molecular formula C10H11ClO2 B248879 Methyl 2-[2-(chloromethyl)phenyl]acetate

Methyl 2-[2-(chloromethyl)phenyl]acetate

Cat. No. B248879
M. Wt: 198.64 g/mol
InChI Key: MKQGUCPIBZQIRP-UHFFFAOYSA-N
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Patent
US06015905

Procedure details

A mixture of 2-hydroxy-6-trifluoromethylpyridine (2.0 g, 12.3 mmol), sodium hydroxide (0.52 g, 12.9 mmol) and 15-crown-5 (1 drop) in dry toluene (25 ml) were stirred at reflux for 2 hours. The toluene was removed under reduced pressure and the white salt residue was dissolved in dry DMF (15 ml). Methyl 2-chloromethylphenylacetate (2.44 g, 12.3 mmol) in dry DMF (15 ml) was added dropwise along with sodium iodide (10 mg). The mixture was stirred at 75° C. for 2 hours, poured into water and extracted with diethyl ether. The ether extracts were washed with water, dried and the ether removed in vacuo leaving an oil which was purified by column chromatography (silica eluted with 10% ethyl acetate in hexane) to give methyl 2-(6-tri-fluoromethylpyrid-2-yloxymethyl)phenylacetate (3.3 g, 83%) (Compound No.5 in Table 1) as a yellow oil; 1H NMR (270 MHz)δ: 3.68(3H,s), 3.84(2H,s), 5.46(2H,s), 6.89(1H,d), 7,20-7.70(6H,m) ppm.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
10 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([F:11])([F:10])[F:9])[N:3]=1.[OH-].[Na+].Cl[CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[CH2:22][C:23]([O:25][CH3:26])=[O:24].O>C1OCCOCCOCCOCCOC1.C1(C)C=CC=CC=1.CN(C=O)C.[I-].[Na+]>[F:10][C:8]([F:9])([F:11])[C:4]1[N:3]=[C:2]([O:1][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[CH2:22][C:23]([O:25][CH3:26])=[O:24])[CH:7]=[CH:6][CH:5]=1 |f:1.2,8.9|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC1=NC(=CC=C1)C(F)(F)F
Name
Quantity
0.52 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1COCCOCCOCCOCCO1
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.44 g
Type
reactant
Smiles
ClCC1=C(C=CC=C1)CC(=O)OC
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
10 mg
Type
catalyst
Smiles
[I-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
were stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The toluene was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the white salt residue was dissolved in dry DMF (15 ml)
STIRRING
Type
STIRRING
Details
The mixture was stirred at 75° C. for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The ether extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the ether removed in vacuo
CUSTOM
Type
CUSTOM
Details
leaving an oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica eluted with 10% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=CC(=N1)OCC1=C(C=CC=C1)CC(=O)OC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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